

Application Notes and Protocols: Setting up a Checkerboard Assay for Macozinone Combinations

Author: BenchChem Technical Support Team. **Date:** December 2025

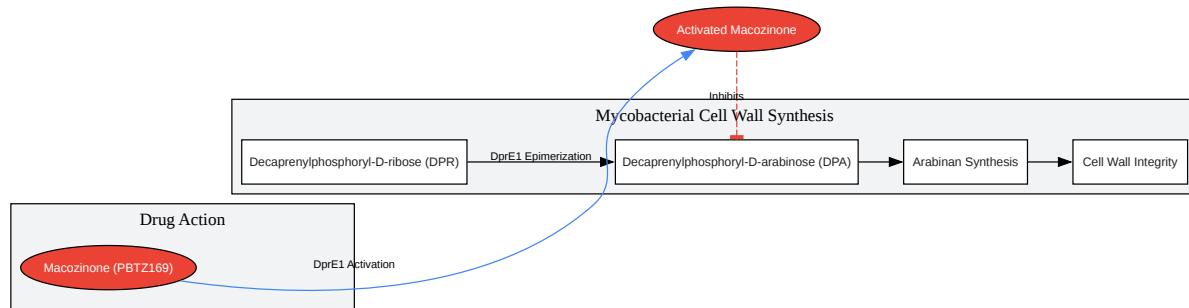
Compound of Interest

Compound Name:	Macozinone
Cat. No.:	B609851

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction


Macozinone, also known as PBTZ169, is a promising benzothiazinone derivative under clinical investigation for the treatment of tuberculosis (TB).[\[1\]](#)[\[2\]](#)[\[3\]](#) It exhibits potent bactericidal activity against *Mycobacterium tuberculosis* by targeting the decaprenylphosphoryl- β -D-ribose 2'-epimerase (DprE1), an essential enzyme involved in the synthesis of the mycobacterial cell wall component, arabinogalactan.[\[3\]](#)[\[4\]](#)[\[5\]](#)[\[6\]](#)[\[7\]](#) The covalent inhibition of DprE1 by **Macozinone** disrupts the formation of the cell wall, leading to bacterial death.[\[4\]](#)[\[7\]](#)

Combination therapy is the cornerstone of effective TB treatment, aiming to enhance efficacy, shorten treatment duration, and prevent the emergence of drug resistance. Evaluating the interaction of **Macozinone** with other anti-tubercular agents is crucial for the development of novel, more effective treatment regimens. The checkerboard assay is a widely used in vitro method to quantitatively assess the synergistic, additive, indifferent, or antagonistic effects of drug combinations.[\[8\]](#)[\[9\]](#)[\[10\]](#)[\[11\]](#)

These application notes provide a detailed protocol for setting up a checkerboard assay to evaluate the efficacy of **Macozinone** in combination with other antimicrobial compounds against *M. tuberculosis*.

Mechanism of Action of Macozinone

Macozinone is a prodrug that is activated by the flavoenzyme DprE1. This activation leads to the formation of a covalent adduct with a cysteine residue (Cys387) in the active site of DprE1, resulting in irreversible inhibition of the enzyme.^{[1][4][7]} DprE1 is responsible for the epimerization of decaprenylphosphoryl-D-ribose (DPR) to decaprenylphosphoryl-D-arabinose (DPA), a precursor for arabinan biosynthesis. By blocking this critical step, **Macozinone** effectively halts the production of arabinogalactan, a major component of the mycobacterial cell wall.

[Click to download full resolution via product page](#)

Caption: Mechanism of **Macozinone** action on the DprE1 enzyme.

Pre-clinical Combination Studies with Macozinone

Several studies have explored the in vitro interactions of **Macozinone** with other anti-TB drugs using checkerboard assays. These studies have demonstrated synergistic effects with a number of compounds, suggesting its potential as a valuable component of future combination therapies.

Combination Partner	Interaction	Reference
Bedaquiline (BDQ)	Synergy	[1][12][13][14]
Clofazimine (CLO)	Synergy	[1][12][13][14]
Delamanid (DMD)	Synergy	[12][13][14]
Sutezolid (STZ)	Synergy	[12][13][14]
Clomiphene (CLM)	Synergy	[12][13]
Q203	Synergy	[15]
First-line anti-TB drugs	No interaction	[1][12]
Second-line anti-TB drugs	No interaction	[1][12]

Experimental Protocol: Checkerboard Assay

This protocol outlines the steps for performing a checkerboard assay in a 96-well microplate format to determine the Fractional Inhibitory Concentration (FIC) index of **Macozinone** in combination with another drug.

Materials

- **Macozinone (PBTZ169)**
- Combination drug of interest
- *Mycobacterium tuberculosis* strain (e.g., H37Rv)
- Middlebrook 7H9 broth supplemented with 0.2% glycerol, 0.05% Tween 80, and 10% ADC (Albumin-Dextrose-Catalase)
- Sterile 96-well microplates (U-bottom)
- Multichannel pipette
- Sterile reagent reservoirs

- Microplate reader
- Resazurin sodium salt solution (0.02% w/v in sterile water)

Methodology

1. Preparation of Drug Stock Solutions:

- Prepare stock solutions of **Macozinone** and the combination drug in a suitable solvent (e.g., DMSO) at a concentration of 100 times the highest concentration to be tested.
- Further dilute the stock solutions in 7H9 broth to create working solutions.

2. Determination of Minimum Inhibitory Concentration (MIC):

- Before performing the checkerboard assay, determine the MIC of each drug individually against the chosen *M. tuberculosis* strain.
- The MIC is defined as the lowest concentration of the drug that inhibits visible growth of the bacteria. This can be determined using a standard broth microdilution method.

3. Checkerboard Plate Setup:

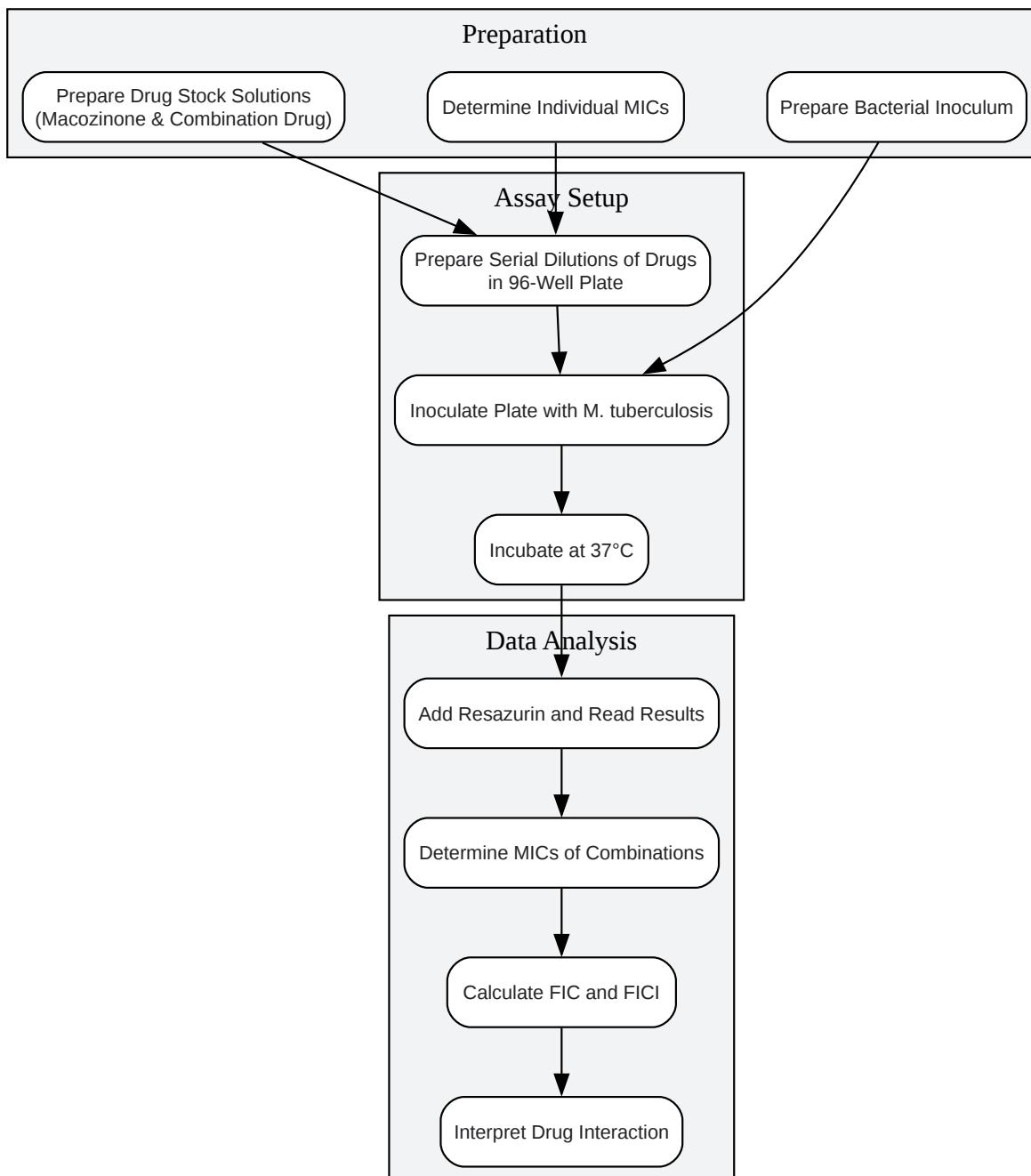
- The checkerboard assay involves testing a range of concentrations of both drugs, alone and in combination. A typical 8x12 96-well plate layout is used.
- Drug A (**Macozinone**): Prepare serial two-fold dilutions of **Macozinone** in 7H9 broth horizontally across the plate (e.g., columns 1-10). Column 11 will serve as the drug-free control for Drug B, and column 12 will be the growth control (no drugs).
- Drug B (Combination Drug): Prepare serial two-fold dilutions of the combination drug in 7H9 broth vertically down the plate (e.g., rows A-G). Row H will serve as the drug-free control for Drug A.
- The final volume in each well should be 50 μ L, containing the appropriate concentrations of each drug.

4. Inoculum Preparation and Inoculation:

- Prepare a standardized inoculum of *M. tuberculosis* from a mid-log phase culture, adjusted to a McFarland standard of 0.5 (approximately 1.5×10^7 CFU/mL).
- Dilute the inoculum in 7H9 broth to achieve a final concentration of approximately 5×10^5 CFU/mL in each well.
- Add 50 μ L of the bacterial inoculum to each well of the 96-well plate, bringing the total volume to 100 μ L.

5. Incubation:

- Seal the plates and incubate at 37°C for 7-14 days, or until growth is visible in the drug-free control wells.


6. Assessment of Growth and Data Analysis:

- After incubation, add 20 μ L of resazurin solution to each well and incubate for an additional 24-48 hours.
- A color change from blue to pink indicates bacterial growth.
- The MIC of each drug alone and in combination is determined as the lowest concentration that prevents the color change.
- Calculate the Fractional Inhibitory Concentration (FIC) for each drug:
 - $\text{FIC of Drug A} = (\text{MIC of Drug A in combination}) / (\text{MIC of Drug A alone})$
 - $\text{FIC of Drug B} = (\text{MIC of Drug B in combination}) / (\text{MIC of Drug B alone})$
- Calculate the FIC Index (FICI) for each combination:
 - $\text{FICI} = \text{FIC of Drug A} + \text{FIC of Drug B}$

7. Interpretation of Results:

- The interaction between the two drugs is interpreted based on the FICI value:

- Synergy: FICI \leq 0.5
- Additive: 0.5 $<$ FICI \leq 1.0
- Indifference: 1.0 $<$ FICI $<$ 4.0
- Antagonism: FICI \geq 4.0

[Click to download full resolution via product page](#)

Caption: Experimental workflow for the checkerboard assay.

Data Presentation

The results of the checkerboard assay should be summarized in a clear and structured table to facilitate comparison and interpretation.

Combi nation (Macoz inone + Drug B)	MIC of Macozi none Alone (μ g/mL)	MIC of Drug B Alone (μ g/mL)	MIC of Macozi none in Combi nation (μ g/mL)	MIC of Drug B in Combi nation (μ g/mL)	FIC of Macozi none (μ g/mL)	FIC of Drug B (μ g/mL)	FICI	Interac tion
--	--	--	--	--	---	---------------------------------------	------	-----------------

Exampl
e 1

Exampl
e 2

Exampl
e 3

Conclusion

The checkerboard assay is a robust method for evaluating the in vitro interactions of **Macozinone** with other antimicrobial agents. The detailed protocol provided in these application notes will enable researchers to systematically assess potential drug synergies, which is a critical step in the development of novel and more effective combination therapies for tuberculosis. The identification of synergistic combinations with **Macozinone** holds the promise of improving treatment outcomes, reducing treatment duration, and combating the threat of drug-resistant TB.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. mdpi.com [mdpi.com]
- 2. Macozinone (MCZ, PBTZ-169) | Working Group for New TB Drugs [newtbdrgs.org]
- 3. Real-time evaluation of macozinone activity against *Mycobacterium tuberculosis* through bacterial nanomotion analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. journals.asm.org [journals.asm.org]
- 6. researchgate.net [researchgate.net]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Miniaturized Checkerboard Assays to Measure Antibiotic Interactions | Springer Nature Experiments [experiments.springernature.com]
- 9. New and simplified method for drug combination studies by checkerboard assay - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Checkerboard Method [bio-protocol.org]
- 12. journals.asm.org [journals.asm.org]
- 13. Optimized Background Regimen for Treatment of Active Tuberculosis with the Next-Generation Benzothiazinone Macozinone (PBTZ169) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Synergistic Effect of Q203 Combined with PBTZ169 against *Mycobacterium tuberculosis* - PMC [pmc.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [Application Notes and Protocols: Setting up a Checkerboard Assay for Macozinone Combinations]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b609851#setting-up-a-checkerboard-assay-for-macozinone-combinations>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com